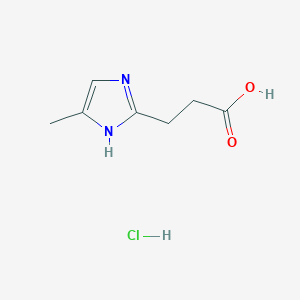
3-(4-Methyl-1H-imidazol-2-yl)propanoic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Methyl-1H-imidazol-2-yl)propanoic acid hydrochloride is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is also known as pimozide and is commonly used as an antipsychotic drug. However,
Wissenschaftliche Forschungsanwendungen
Polymer Science and Ionic Responsiveness
A study focused on the synthesis and ionic responsiveness of double hydrophilic block copolymers based on ionic liquid monomer units. These polymers, integrating imidazolium-based ionic liquid monomers, including a variant similar to 3-(4-Methyl-1H-imidazol-2-yl)propanoic acid hydrochloride, showcased predetermined molar masses and the ability to form double hydrophilic block copolymers (DHBCs). Such polymers have potential applications in creating responsive materials due to their ionic nature and hydrophilicity (Vijayakrishna et al., 2008).
Medicinal Chemistry and Biological Evaluation
Another area of application is in the development of small molecule inhibitors for specific enzymes. For example, derivatives of 3-(4-Methyl-1H-imidazol-2-yl)propanoic acid hydrochloride have been synthesized and evaluated for their ability to inhibit retinoic acid 4-hydroxylase (CYP26), demonstrating potential as therapeutic agents by enhancing the biological effects of all-trans retinoic acid (ATRA) in neuroblastoma cell lines (Gomaa et al., 2011).
Corrosion Inhibition
Research has also explored the synthesis of novel amino acids based on corrosion inhibitors, including compounds closely related to 3-(4-Methyl-1H-imidazol-2-yl)propanoic acid hydrochloride. These studies focus on their efficiency in protecting mild steel against corrosion, demonstrating significant inhibition performance and suggesting applications in materials preservation and industrial maintenance (Srivastava et al., 2017).
Material Science and Bone Imaging Agents
Furthermore, derivatives of 3-(4-Methyl-1H-imidazol-2-yl)propanoic acid hydrochloride have been investigated for use in bone imaging. Novel bisphosphonates, related structurally to this compound, have been synthesized and labeled with 99mTc for potential application as superior bone imaging agents due to their selective skeletal system uptake and rapid clearance from soft tissues (Qiu et al., 2011).
Wirkmechanismus
Target of Action
It’s known that imidazole derivatives are key components to functional molecules used in a diverse range of applications . They are utilized in pharmaceuticals and agrochemicals , indicating potential interactions with biological targets.
Mode of Action
Imidazole derivatives are known to interact with various targets depending on their specific substitutions . The interaction of 3-(4-Methyl-1H-imidazol-2-yl)propanoic acid hydrochloride with its targets would result in changes at the molecular level, potentially influencing cellular processes.
Biochemical Pathways
Imidazole derivatives are known to be involved in a wide range of applications, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Given the broad applications of imidazole derivatives , the effects could be diverse depending on the specific biological context.
Eigenschaften
IUPAC Name |
3-(5-methyl-1H-imidazol-2-yl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2.ClH/c1-5-4-8-6(9-5)2-3-7(10)11;/h4H,2-3H2,1H3,(H,8,9)(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGFIXPJKOBAHQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N1)CCC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 1-[3-(piperidin-1-ylsulfonyl)pyridin-2-yl]piperidine-4-carboxylate](/img/structure/B2425641.png)


![5-((4-Methylpiperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2425648.png)

![2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2425651.png)

![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(4-fluorobenzyl)acetamide](/img/no-structure.png)


![N-(2,6-difluorobenzyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide](/img/structure/B2425657.png)


![[3-[(2,5-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2425663.png)